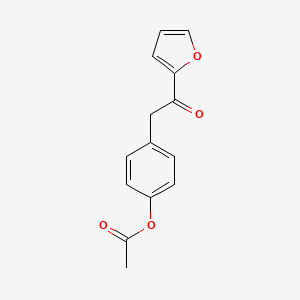![molecular formula C40H72O12S3Sn B13779688 Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate CAS No. 65291-39-6](/img/structure/B13779688.png)
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate is a heterocyclic organic compound with the molecular formula C40H72O12S3Sn and a molecular weight of 959.9 g/mol . It is also known by its IUPAC name, dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate . This compound is primarily used for research purposes and is known for its unique structure and properties.
Métodos De Preparación
The synthesis of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves multiple steps and specific reaction conditions. The synthetic route typically includes the reaction of butylstannylidyne with tris(thio)trisuccinate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mecanismo De Acción
The mechanism of action of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate can be compared with other similar compounds, such as:
Butyltintris(dibutyl 2-mercaptosuccinate): This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Butanedioic acid, 2,2,2-[(butylstannylidyne)tris(thio)]tris-, hexabutyl ester: Another similar compound with variations in its ester groups, affecting its reactivity and applications.
The uniqueness of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65291-39-6 |
|---|---|
Fórmula molecular |
C40H72O12S3Sn |
Peso molecular |
959.9 g/mol |
Nombre IUPAC |
dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate |
InChI |
InChI=1S/3C12H22O4S.C4H9.Sn/c3*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;1-3-4-2;/h3*10,17H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
VVDYYHAMBNQVRC-UHFFFAOYSA-K |
SMILES canónico |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(SC(CC(=O)OCCCC)C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


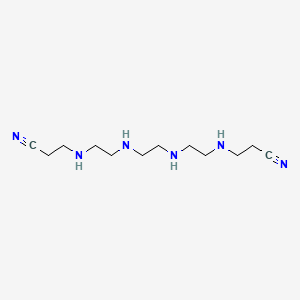


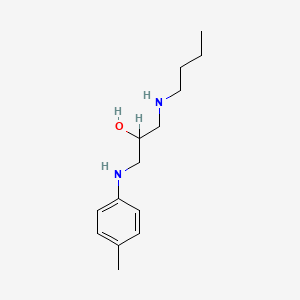
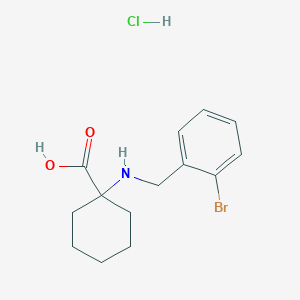

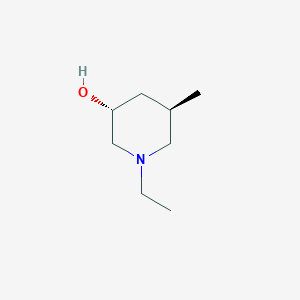
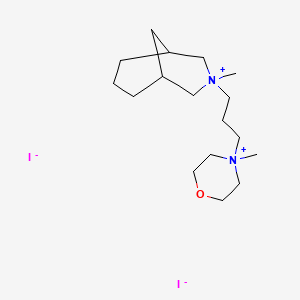
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)


![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
